Product packaging for Diosmetin 3',5-Diacetate(Cat. No.:CAS No. 1798006-01-5)

Diosmetin 3',5-Diacetate

Cat. No.: B586861
CAS No.: 1798006-01-5
M. Wt: 384.34
InChI Key: QLGCGQGOHMNXIZ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Flavonoid Derivatives in Chemical Biology

Flavonoids are a large class of polyphenolic compounds synthesized by plants as secondary metabolites. mdpi.com Their history in human health research began with the discovery of a substance in oranges in the 1930s, initially termed "vitamin P," which was later identified as the flavonoid rutin. This discovery sparked decades of research into the diverse biological activities of these compounds. nih.gov Flavonoids are now recognized for a wide spectrum of health-promoting effects, including antioxidant, anti-inflammatory, and anti-carcinogenic properties, making them key components in nutraceutical and pharmaceutical applications. nih.govnih.gov

The natural functions of flavonoids in plants—such as providing pigmentation to attract pollinators, filtering UV radiation, and acting as chemical messengers—hinted at their potential to interact with biological systems. ingentaconnect.com In chemical biology, the focus has shifted from studying flavonoids in their natural state to creating and analyzing flavonoid derivatives. These modifications aim to overcome limitations of the parent compounds, such as poor bioavailability. nih.govresearchgate.net The structural diversity of flavonoids, stemming from their basic fifteen-carbon skeleton (C6-C3-C6), allows for targeted chemical modifications like methylation, glycosylation, and acylation to modulate their biological activity. mdpi.comingentaconnect.com

Rationale for Esterification of Flavonoids and Specificity of Acetylation at 3' and 5 Positions

The primary motivation for the chemical modification of flavonoids is to improve their physicochemical properties and biological efficacy. researchgate.net Many flavonoids exhibit low solubility in lipophilic (fat-based) systems and poor absorption in the body, which limits their practical use. scispace.combohrium.com Esterification, a process that adds an acyl group (like an acetate) to a molecule, is a key strategy to address these issues. This process, also known as acylation, increases the lipophilicity of flavonoids, which can enhance their ability to cross cell membranes, improve stability in oil-based formulations, and ultimately increase their bioavailability. mdpi.comresearchgate.netthieme-connect.com

The selective acylation of specific hydroxyl (-OH) groups on the flavonoid skeleton is crucial, as the position of these groups often determines the compound's biological activity. bohrium.com The acetylation of Diosmetin (B1670712) at the 3' and 5 positions is a targeted modification.

3'-Position Hydroxyl Group: Located on the B-ring, the 3'-hydroxyl group is part of a catechol-like structure that is often critical for the antioxidant activity of flavonoids. mdpi.com Modifying this group through acetylation can reveal its precise role in the molecule's mechanism of action and may lead to derivatives with altered or enhanced properties. bohrium.com

The enzymatic method for acylation is often preferred as it occurs under mild conditions and is highly selective, avoiding the multiple protection and deprotection steps required in classical chemical synthesis. thieme-connect.com

Overview of Research Trajectories for Novel Flavonoid Esters, with a Focus on Diosmetin 3',5-Diacetate

Research into novel flavonoid esters is directed toward several key applications. These include developing more effective antioxidants for the food and cosmetics industries, creating prodrugs that release the active flavonoid inside the body, and synthesizing derivatives with enhanced or novel biological activities, such as anticancer or anti-inflammatory effects. ingentaconnect.comscispace.commdpi.com Acylation can either increase or decrease the bioactivity of a flavonoid, making the study of structure-activity relationships essential. bohrium.commdpi.com

Diosmetin (3′,5,7-trihydroxy-4′-methoxyflavone) is a natural flavonoid found in citrus fruits and various herbs, known for its antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net However, its use is often limited by low bioavailability. nih.govresearchgate.net The synthesis of derivatives like this compound is a direct response to this challenge. While specific research exclusively on this compound is not widely published, the research trajectory can be inferred from studies on other acetylated flavonoids and diosmetin derivatives.

The primary goals of investigating this compound would be:

To evaluate how the increased lipophilicity affects its absorption and cellular uptake compared to the parent diosmetin molecule.

To determine how the acetylation of the 3'- and 5-hydroxyl groups modulates its known biological activities, such as its antioxidant capacity and its ability to inhibit cancer cell growth. mdpi.com

To explore new potential applications, as structural modifications can sometimes confer novel properties to the original molecule. ingentaconnect.com

Studies on various diosmetin derivatives have shown that modifications can lead to compounds with moderate cytotoxicity against several human cancer cell lines. sioc-journal.cnresearchgate.net Therefore, research on this compound is part of a broader effort to build a library of flavonoid derivatives with tailored properties for targeted therapeutic applications. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Diosmetin

This table outlines the key chemical identifiers and properties of the parent compound, diosmetin.

PropertyValue
Chemical Name 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Synonyms 3′,5,7-Trihydroxy-4′-methoxyflavone, Luteolin (B72000) 4′-methyl ether
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
CAS Number 520-34-3
Appearance Yellow powder
Solubility Soluble in DMSO and ethanol

Source: nih.govnih.govresearchgate.net

Table 2: Comparison of Parent Flavonoids and their Acylated Derivatives

Properties

CAS No.

1798006-01-5

Molecular Formula

C20H16O8

Molecular Weight

384.34

IUPAC Name

[2-(3-acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate

InChI

InChI=1S/C20H16O8/c1-10(21)26-17-6-12(4-5-15(17)25-3)16-9-14(24)20-18(27-11(2)22)7-13(23)8-19(20)28-16/h4-9,23H,1-3H3

InChI Key

QLGCGQGOHMNXIZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)OC(=O)C)OC

Synonyms

3’,5,7-Trihydroxy-4’-methoxy-flavone 3’,5-Diacetate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Diosmetin 3 ,5 Diacetate

Total Synthesis Approaches for Diosmetin (B1670712) 3',5-Diacetate

The total synthesis of Diosmetin 3',5-Diacetate first requires the construction of the diosmetin backbone. The Baker-Venkataraman (BV) rearrangement is a cornerstone method for the synthesis of flavones and serves as a primary route to diosmetin. researchgate.netbenthamdirect.comingentaconnect.comwikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone (B191248) core. wikipedia.org

The classical BV rearrangement often necessitates extensive use of protecting groups for the hydroxyl moieties, making the process lengthy. researchgate.netingentaconnect.com However, modified and more efficient methods have been developed. A notable three-step approach for the synthesis of diosmetin, among other hydroxylated flavones, utilizes simple protecting groups and readily available starting materials, enhancing the efficiency of the process. researchgate.netbenthamdirect.comingentaconnect.com

The general synthetic pathway via the Baker-Venkataraman rearrangement can be summarized as follows:

Esterification: A suitably substituted 2-hydroxyacetophenone is reacted with an appropriate benzoyl chloride derivative (e.g., isovanilloyl chloride, with protected hydroxyl groups) to form an o-acyloxyacetophenone.

Rearrangement: The resulting ester undergoes intramolecular Claisen condensation in the presence of a base (such as potassium hydroxide, sodium hydride, or potassium carbonate) to rearrange into a 1,3-diketone. ingentaconnect.comalfa-chemistry.com

Cyclodehydration: The 1,3-diketone is then treated with an acid catalyst (e.g., methanolic HCl) to facilitate cyclization and dehydration, forming the flavone ring system. ingentaconnect.com Any protecting groups are subsequently removed to yield diosmetin.

Once the diosmetin scaffold is synthesized, the final step to obtain this compound is a selective or exhaustive acetylation of the hydroxyl groups, as detailed in the semi-synthetic routes below.

Semi-Synthetic Routes to this compound from Precursor Compounds

Semi-synthetic approaches, starting from naturally sourced diosmetin or its glycoside, diosmin (B1670713), are the most common methods for preparing this compound. These routes focus on the direct acetylation of the precursor molecule.

The conversion of diosmetin to this compound is achieved through esterification of its hydroxyl groups. Both chemical and enzymatic methods are employed for this transformation.

Chemical Acetylation: This is a conventional method involving the use of an acetylating agent, most commonly acetic anhydride ((CH₃CO)₂O), often in the presence of a base catalyst like pyridine or sodium acetate (B1210297). researchgate.net The reaction typically proceeds by refluxing the flavone with an excess of acetic anhydride. researchgate.netresearchgate.net This method can lead to the acetylation of all available hydroxyl groups, producing Diosmetin 3',5,7-triacetate. Achieving selective di-acetylation at the 3' and 5' positions requires careful control of reaction conditions or the use of protecting group strategies, although the 5-OH group's lower reactivity can sometimes allow for inherent selectivity.

Enzymatic Acetylation: Biocatalytic methods, particularly using lipases, have gained prominence for the acylation of flavonoids due to their high regioselectivity and mild reaction conditions. mdpi.commdpi.com Lipase B from Candida antarctica (CALB) is a widely used and effective biocatalyst for the transesterification of flavonoids. mdpi.comresearchgate.net In this process, an acyl donor such as vinyl acetate is used in a non-aqueous solvent. The enzyme selectively catalyzes the transfer of the acetyl group to specific hydroxyl positions on the diosmetin molecule. Enzymatic methods are particularly advantageous for achieving specific acylation patterns that are challenging to obtain through chemical synthesis without complex protection-deprotection steps. mdpi.com

Achieving high selectivity and yield in the synthesis of this compound is critical. The reactivity of the hydroxyl groups on the flavone skeleton is not uniform. The 5-OH group is the least reactive due to strong intramolecular hydrogen bonding with the carbonyl group at the C-4 position. The phenolic hydroxyls at C-7 and on the B-ring (C-3') have different levels of acidity and steric hindrance, which influences their reactivity.

Optimization of the esterification reaction involves fine-tuning several parameters. In chemical synthesis, modulating the temperature, reaction time, and stoichiometry of the acetylating agent can influence the degree of acetylation.

For enzymatic reactions, a broader range of factors can be adjusted to control the outcome. mdpi.com The choice of enzyme, acyl donor, and solvent system is fundamental. mdpi.commdpi.com Key parameters that are often optimized to maximize conversion yields and selectivity are summarized in the table below. mdpi.commdpi.com

ParameterInfluence on ReactionTypical Optimization Strategy
Enzyme ConcentrationAffects the overall reaction rate. An increase generally raises the conversion yield up to a certain point, after which mass transfer limitations can occur. mdpi.comTested in a range (e.g., 5 to 80 mg/mL) to find the optimal concentration that maximizes yield without excessive enzyme use. mdpi.com
Substrate Molar RatioThe ratio of the acyl donor (e.g., vinyl acetate) to the flavonoid substrate impacts the reaction equilibrium and rate. mdpi.comVaried systematically (e.g., 1:10 to 1:100 of flavonoid:acyl donor) to push the reaction towards product formation. mdpi.com
Solvent TypeSolvent polarity and the solubility of the flavonoid affect enzyme activity and substrate availability. Low-toxicity solvents like 2-methyl-2-butanol, acetone, or MTBE are often preferred. mdpi.comresearchgate.netScreening of various organic solvents to identify one that provides a balance between substrate solubility and high enzyme performance. mdpi.com
TemperatureInfluences enzyme activity and stability. Higher temperatures increase reaction rates but can lead to enzyme denaturation.Reactions are run at various temperatures (e.g., 40-70 °C) to find the optimum for both activity and stability. mdpi.com
Water Activity (aw)Crucial in non-aqueous enzymology. A minimal amount of water is needed for enzyme function, but excess water can promote the reverse hydrolytic reaction.Controlled by using anhydrous solvents or adding molecular sieves to maintain a low aw (e.g., <0.11). researchgate.net

Development of this compound Analogues via Further Chemical Modification

Beyond the synthesis of this compound itself, further modifications are explored to generate a library of analogues for biological evaluation. These strategies involve altering the ester groups or modifying the core flavone structure prior to or after acetylation.

To investigate how different acyl groups affect the properties of the parent compound, a variety of ester analogues of diosmetin can be synthesized. This is achieved by using different acyl donors in the esterification reaction. Instead of acetic anhydride or vinyl acetate, other acid anhydrides or vinyl esters (e.g., propionic, butyric, or benzoic) can be used to generate analogues with longer or more complex ester chains. nih.gov Furthermore, other functional groups can be introduced, such as carbamates or phosphates. mdpi.comnih.gov

For example, diosmetin derivatives with long-chain alkyl groups (e.g., butoxy and hexyloxy) have been synthesized by reacting diosmetin with the corresponding bromoalkanes. mdpi.com Similarly, phosphorylated flavonoids have been created, which can significantly alter the molecule's biological activity profile. nih.govresearchgate.net

The characterization of these newly synthesized analogues is a crucial step. A combination of spectroscopic and spectrometric techniques is used to confirm their structures:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the precise location and number of acyl groups attached to the diosmetin skeleton. rsc.org

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the molecular weight of the synthesized ester, verifying the addition of the acyl groups. researchgate.net

Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic functional groups, notably the appearance of ester carbonyl (C=O) stretching bands. researchgate.net

Modifying the fundamental flavone skeleton of diosmetin before or after acetylation provides another avenue for creating novel analogues. Such changes can significantly impact the electronic properties of the molecule and the reactivity of its remaining functional groups.

A key example of core modification is the synthesis of thioxoflavonoids. By treating diosmetin with Lawesson's reagent, the C-4 carbonyl oxygen can be replaced with a sulfur atom. nih.gov This transformation alters the electronic nature of the heterocyclic C ring. Specifically, it disrupts the intramolecular hydrogen bond between the C-4 carbonyl and the C-5 hydroxyl group. This disruption would predictably increase the nucleophilicity and reactivity of the 5-OH group, making it more susceptible to subsequent acetylation reactions. This allows for the synthesis of acetylated analogues that would be difficult to obtain from the unmodified diosmetin core. nih.gov Other core modifications include the introduction of substituents like nitro or amino groups onto the aromatic rings or adding new functional groups like an acetic acid moiety to the A-ring. nih.gov These modifications create a diverse set of scaffolds that can be further functionalized, including through acetylation, to explore new chemical space.

Stereochemical Considerations in the Synthesis of this compound

In the field of natural product synthesis, stereochemistry—the three-dimensional arrangement of atoms and molecules—is a critical consideration that often dictates the complexity of a synthetic route. However, in the case of this compound, the primary stereochemical consideration is its inherent lack of chirality.

The parent molecule, diosmetin, belongs to the flavone subclass of flavonoids. nih.govjapsonline.com Flavones are characterized by a planar C6-C3-C6 backbone structure, featuring a double bond between the C2 and C3 positions of the central pyran ring. japsonline.comnih.gov This C2-C3 double bond prevents the formation of stereocenters at these positions, which are common sources of chirality in other flavonoid subclasses such as flavanones and flavan-3-ols. Consequently, the diosmetin molecule is achiral and does not have enantiomers or diastereomers.

The synthesis of this compound involves the acetylation of the hydroxyl groups at the 3' and 5' positions of the diosmetin scaffold. This derivatization is typically achieved using standard acetylating agents and conditions. Crucially, this process does not introduce any new chiral centers into the molecule, nor does it create conditions for other forms of stereoisomerism, such as axial chirality.

While certain complex flavonoids, particularly dimeric flavonoids (biflavonoids), can exhibit a form of axial chirality known as atropisomerism due to restricted rotation around the bond linking the two monomer units, this phenomenon is not relevant to the monomeric structure of diosmetin. acs.orgacs.orgresearchgate.net Atropisomerism arises from significant steric hindrance that creates a high energy barrier to bond rotation, allowing for the isolation of stable rotational isomers. nih.govwikipedia.org The structure of diosmetin and its diacetate derivative lacks the requisite steric hindrance to exhibit atropisomerism.

Therefore, the synthesis of this compound is considered stereochemically straightforward. The key considerations for the synthesis are regioselectivity (ensuring acetylation occurs at the desired hydroxyl groups) and reaction efficiency, rather than the control of stereocenters. The achiral nature of the target molecule simplifies the synthetic process, as it eliminates the need for asymmetric synthesis techniques or chiral resolution steps that are often required for the synthesis of other more stereochemically complex natural products.

In Vitro Research on this compound Remains Largely Undocumented

A thorough review of available scientific literature and biochemical databases indicates a significant lack of specific molecular and cellular research focused solely on the compound this compound. While this chemical is cataloged and available from various suppliers, with a registered CAS number of 1798006-01-5, published studies detailing its in vitro biological activities are not presently available.

Consequently, it is not possible to provide specific data regarding its potential receptor or enzyme interactions, its influence on intracellular signaling pathways, or its broader impacts on cellular functions as requested. The necessary experimental results from binding affinity assays, enzyme kinetic studies, or analyses of kinase and transcription factor activity for this compound have not been reported in the accessible scientific literature.

In contrast, extensive research exists for its parent compound, diosmetin . Studies on diosmetin have explored its interactions with various cellular targets and pathways, including:

Receptor and Enzyme Interactions : Investigations have examined diosmetin's binding and inhibitory effects on receptors and enzymes such as the adenosine (B11128) A2A receptor, peroxisome proliferator-activated receptor-gamma (PPARγ), monoamine oxidase-B (MAO-B), and transient receptor potential vanilloid 1 (TRPV1). chemfaces.comresearchgate.netnih.gov

Signaling Pathway Modulation : Research has detailed diosmetin's ability to modulate key intracellular signaling cascades, including the PI3K/Akt/mTOR, MAPK, and Nrf2 pathways. nih.govspandidos-publications.comnih.gov

Cellular Effects : Numerous in vitro studies have documented the impact of diosmetin on cellular processes like apoptosis, oxidative stress, and inflammation in various cell lines. researchgate.netspandidos-publications.comnih.gov

However, it is crucial to emphasize that these findings pertain to diosmetin and cannot be directly extrapolated to its diacetate derivative, as the addition of the two acetate groups can significantly alter the compound's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets. Without specific experimental data for this compound, any discussion of its molecular and cellular activities would be speculative.

Molecular and Cellular Research on Diosmetin 3 ,5 Diacetate: in Vitro Investigations

Structure-Activity Relationship (SAR) Analysis of Diosmetin (B1670712) 3',5-Diacetate in Comparison to Diosmetin and Other Acetylated Flavonoids

The biological activity of flavonoids is intricately linked to their chemical structure. The number and position of hydroxyl groups, the presence of a C2-C3 double bond in the C-ring, and other structural features play a crucial role. japsonline.com Acetylation, the process of introducing acetyl groups, further modifies the structure and can significantly alter the compound's physicochemical properties and biological effects.

In comparison to its parent compound, diosmetin, Diosmetin 3',5-Diacetate possesses two additional acetyl groups at the 3' and 5' positions. This acetylation is expected to increase the lipophilicity of the molecule. Increased lipophilicity can enhance a compound's ability to penetrate cell membranes, potentially leading to improved bioavailability and intracellular accumulation. nih.gov

Studies on other flavonoids provide insights into the potential structure-activity relationships of this compound. For instance, the acetylation of the hydroxyl group at the C-3 position of the C-ring in some flavonoids has been shown to enhance their antiproliferative activity. mdpi.com Conversely, for some flavonoids, the presence of a free hydroxyl group at the 5-position is crucial for their inhibitory activity against cell growth, and acetylation at this position can decrease their potency. mdpi.com

Regarding antioxidant activity, research has indicated that diacetylated flavonoids can exhibit more potent free radical scavenging properties compared to their monoacetylated counterparts. nih.govencyclopedia.pub This suggests that the two acetyl groups in this compound might contribute to enhanced antioxidant effects.

In the context of anti-allergic actions, a study on 22 different flavonoids revealed that diosmetin was among the most active compounds, with an IC50 value of less than 10 microM for inhibiting degranulation. nih.gov The structural modifications in this compound could potentially influence this activity, either by enhancing or diminishing it.

Preclinical Pharmacological Research of Diosmetin 3 ,5 Diacetate: in Vivo Models

Pharmacokinetic Profile Elucidation in Preclinical Animal Models

Detailed in vivo pharmacokinetic studies specifically investigating Diosmetin (B1670712) 3',5-Diacetate are not readily found in published scientific literature. The pharmacokinetic profile of its parent compound, diosmetin, is typically studied in the context of it being the primary absorbable metabolite of diosmin (B1670713). Following oral administration, diosmin is hydrolyzed by intestinal microflora into diosmetin, which is then absorbed. biorxiv.orgresearchgate.netnih.govbiomolther.org The metabolism of absorbed diosmetin involves processes such as glucuronidation and sulfation before excretion. mdpi.comchemfaces.comresearchgate.net

The acetylation of flavonoids like diosmetin is a chemical modification strategy that can alter their physicochemical properties, such as lipophilicity, which may, in turn, influence their pharmacokinetic behavior. mdpi.combohrium.comnih.gov It is hypothesized that such modifications could enhance bioavailability. mdpi.comnih.gov However, without specific studies on Diosmetin 3',5-Diacetate, the following sections on its pharmacokinetics remain speculative.

Absorption and Distribution Dynamics of this compound

Currently, there is no specific published data detailing the absorption and distribution dynamics of this compound in preclinical animal models. Research on other acetylated flavonoids suggests that the addition of acetyl groups could potentially increase lipophilicity, which might affect absorption rates and tissue distribution, but this has not been experimentally verified for this specific compound.

Metabolism and Biotransformation Pathways of this compound

The metabolic fate and biotransformation pathways of this compound following in vivo administration have not been elucidated in the available scientific literature. It is plausible that the acetate (B1210297) groups would be hydrolyzed by esterase enzymes present in the plasma and tissues, releasing the parent compound, diosmetin, which would then likely follow its known metabolic pathways, including conjugation. chemfaces.comresearchgate.net However, this proposed pathway requires experimental validation.

Excretion Routes and Rates

Specific data on the excretion routes and rates for this compound are not available. For the parent compound diosmetin, metabolites are primarily eliminated through urine. biomolther.org The excretion profile of the diacetate derivative would depend on its metabolism and would require dedicated study.

Evaluation of Target Engagement and Efficacy in Disease Models (Preclinical)

While the parent compound diosmetin has demonstrated efficacy in various preclinical disease models, specific in vivo studies evaluating this compound are scarce.

Investigation in Inflammatory Disease Models

There is a notable lack of specific studies investigating the efficacy of this compound in animal models of inflammatory diseases. However, some research provides indirect support for its potential. A study noted that acyl derivatives of diosmetin exhibited more potent anti-inflammatory activity than the parent compound in a carrageenan-induced mouse paw edema model, along with improved solubility. mdpi.com This suggests that acetylated forms like the diacetate could have enhanced effects. The parent compound, diosmetin, has been shown to be effective in various inflammation models, including those for colitis, atopic dermatitis, and acute lung injury, primarily through the modulation of pathways like NF-κB. nih.govresearchgate.netbiomolther.orgnih.govnih.gov

Table 1: Efficacy of Diosmetin Derivatives in Preclinical Inflammatory Models

CompoundAnimal ModelKey Findings
Acyl derivatives of DiosmetinCarrageenan-induced mouse paw edemaMore effective anti-inflammatory activity compared to diosmetin. mdpi.com
Diosmetin (parent compound)DNCB-induced atopic dermatitis-like lesions in miceOral administration inhibited the progression of lesions, reduced transepidermal water loss, and decreased serum IgE and IL-4 levels. biomolther.orgnih.gov
Diosmetin (parent compound)DSS-induced colitis in miceAmeliorated colon tissue damage and reduced secretion of pro-inflammatory cytokines. nih.govresearchgate.net
Diosmetin (parent compound)LPS-induced acute lung injury in miceSuppressed inflammatory cell infiltration and levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid. biomolther.org
Diosmetin (parent compound)Endotoxin-induced acute hepatic failure in miceDecreased mortality and suppressed levels of inflammatory mediators. nih.govresearchgate.net

This table includes data on related compounds due to the absence of specific data for this compound.

Assessment in Cancer Xenograft Models

There are no specific published studies assessing the efficacy of this compound in cancer xenograft models. The parent compound, diosmetin, has been evaluated in several such models. For instance, in nude mice with HCT-116 human colon cancer xenografts, diosmetin treatment significantly reduced tumor volume and weight. nih.gov In a non-small cell lung cancer (NSCLC) xenograft model, diosmetin was shown to impair tumor growth and enhance the efficacy of paclitaxel. nih.gov The potential for acetylated flavonoids to have enhanced anticancer activity has been noted in studies with other flavonoids, such as quercetin, but direct evidence for this compound is missing.

Table 2: Efficacy of Diosmetin in Preclinical Cancer Xenograft Models

CompoundCancer Xenograft ModelAnimal ModelKey Findings
DiosmetinHCT-116 (Colon Cancer)Nude MiceSignificantly reduced tumor volume and weight. nih.gov
DiosmetinA549 (Non-Small Cell Lung Cancer)Immunodeficient MiceImpaired tumor growth and enhanced the efficacy of paclitaxel. nih.gov
DiosmetinB16F10 (Melanoma)MiceDelayed tumor growth by inhibiting tumor vessel sprouting and expansion. nih.gov

This table includes data on the parent compound due to the absence of specific data for this compound.

Studies in Oxidative Stress-Related Preclinical Models

Diosmetin, the active form of this compound, has demonstrated significant protective effects against oxidative stress in a variety of in vivo models. oncotarget.comresearchgate.net Its antioxidant activity is attributed to its ability to scavenge free radicals and enhance the body's endogenous antioxidant defense systems. oncotarget.comacs.org

In a murine model of acute hepatic failure induced by lipopolysaccharides/D-galactosamine (LPS/D-GalN), pretreatment with diosmetin effectively suppressed oxidative stress. oncotarget.comnih.gov This was evidenced by a reduction in the markers of oxidative damage and an increase in the activity of key antioxidant enzymes. oncotarget.com Specifically, diosmetin was shown to inhibit the formation of malondialdehyde (MDA), a key indicator of lipid peroxidation. oncotarget.com Concurrently, it boosted the activity of major radical-scavenging enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). oncotarget.com

Further research in a rat model of myocardial infarction demonstrated the cardioprotective potential of diosmetin through its antioxidant action. nih.gov In this model, diosmetin administration led to the restoration of antioxidant enzyme levels, including SOD and glutathione (B108866) peroxidase (GPx), and inhibited the formation of MDA in the myocardium. nih.gov

Studies on colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) in mice also highlight the potent antioxidant effects of diosmetin. In both acute and chronic colitis models, diosmetin administration markedly inhibited oxidative damage in the colon. lktlabs.com This was achieved by modulating levels of intracellular and mitochondrial reactive oxygen species (ROS), and by increasing the levels of the antioxidant enzymes glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), while decreasing levels of malondialdehyde (MDA). lktlabs.com

The neuroprotective effects of diosmetin have also been linked to its ability to combat oxidative stress. In models of cerebral ischemia-reperfusion injury, diosmetin provided protection by inhibiting oxidative stress through the SIRT1/Nrf2 signaling pathway. researchgate.net Similarly, in a streptozotocin-induced diabetic nephropathy model in mice, diosmetin treatment attenuated oxidative stress parameters. mdpi.com

The collective evidence from these in vivo studies strongly indicates that diosmetin is a potent antioxidant compound. It consistently demonstrates the ability to mitigate oxidative damage across different organ systems by reducing lipid peroxidation and enhancing the activity of the primary endogenous antioxidant enzymes.

Preclinical ModelKey Findings
Acute Hepatic Failure (LPS/D-GalN-induced in mice) Diosmetin suppressed oxidative stress by inhibiting malondialdehyde (MDA) formation and increasing the activity of superoxide dismutase (SOD) and catalase (CAT). oncotarget.com
Myocardial Infarction (Isoproterenol-induced in rats) Showed cardioprotective effects by restoring levels of antioxidant enzymes (SOD, GPx) and inhibiting MDA formation in the myocardium. nih.gov
Colitis (DSS-induced in mice) Significantly inhibited colon oxidative damage by adjusting levels of reactive oxygen species (ROS), and increasing GSH-Px, SOD, and GSH levels while decreasing MDA. lktlabs.com
Cerebral Ischemia-Reperfusion Injury (in vivo) Alleviated injury by inhibiting oxidative stress via the SIRT1/Nrf2 signaling pathway. researchgate.net
Diabetic Nephropathy (Streptozotocin-induced in mice) Attenuated oxidative stress parameters and levels of inflammatory cytokines. mdpi.com
UVB-Induced Skin Damage (in mice) Topical application of diosmetin inhibited oxidative stress and inflammation. mdpi.com

Advanced Analytical Methodologies for Diosmetin 3 ,5 Diacetate in Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is indispensable for separating Diosmetin (B1670712) 3',5-Diacetate from reaction mixtures, related impurities, or its parent compound, diosmetin. The choice of technique depends on the required sensitivity, resolution, and the analytical goal, whether it be preparative isolation or quantitative trace analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of flavonoids and their derivatives. researchgate.net For a moderately nonpolar compound like Diosmetin 3',5-Diacetate, reversed-phase HPLC is the most suitable approach. Most analyses of flavonoids utilize C18-reversed stationary phases, which are effective for separating compounds across a wide polarity range. researchgate.net

The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often acidified with formic or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.nethebmu.edu.cn Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The wavelength for monitoring is selected based on the compound's UV absorbance maxima. For acetylated flavones, detection wavelengths are often set around their specific absorption maxima, which differ from the parent compounds. scribd.com

Table 1: Illustrative HPLC Parameters for Analysis of Acetylated Flavonoids This table is based on typical methods for related acetylated flavonoids and serves as a starting point for method development for this compound.

ParameterTypical Value
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient, e.g., starting from 10-50% B to 90-100% B
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection DAD or UV at the λmax of the diacetate (e.g., ~260 & 320-330 nm)
Injection Volume 5 - 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and selective detection, particularly for trace analysis in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. hebmu.edu.cn This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight and structural information. hebmu.edu.cnresearchgate.net

Atmospheric pressure ionization (API) sources, especially Electrospray Ionization (ESI), are commonly used for flavonoid analysis and are well-suited for this compound. hebmu.edu.cn In MS/MS analysis, a precursor ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of this compound is selected and fragmented. The resulting product ions provide structural confirmation. For acetylated flavonoids, characteristic fragmentation patterns include the neutral loss of acetyl groups (42 Da). mdpi.com

Table 2: Representative LC-MS/MS Parameters for Acylated Flavonoid Analysis Parameters are inferred from methods used for similar compounds and would require optimization.

ParameterTypical Setting
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Precursor Ion [M+H]⁺ m/z 385.34 (for C₂₀H₁₆O₈)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon or Nitrogen
Characteristic Transitions m/z 385.3 → fragment ions (e.g., loss of one or two acetyl groups)
Collision Energy Optimized for specific transitions (e.g., 15-35 eV)
Capillary Voltage 3 - 4.5 kV
Source Temperature 120 - 150 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of flavonoids and their acetylated derivatives due to their low volatility and thermal instability. However, it can be applied after a further derivatization step to increase volatility, such as silylation of any remaining free hydroxyl groups. In the case of this compound, the 7-hydroxyl group would need to be derivatized (e.g., with a silylating agent like BSTFA) prior to GC-MS analysis. Given the availability and direct applicability of LC-MS, GC-MS is a less common and more complex approach for this class of compounds.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for the unambiguous identification and structural confirmation of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of the acetylation at the 3' and 5 positions.

In the ¹H NMR spectrum, the presence of two sharp singlets in the aliphatic region (typically around δ 2.3-2.4 ppm), each integrating to 3 protons, would confirm the two acetyl groups. The acetylation causes a downfield shift of the adjacent aromatic protons compared to the parent diosmetin. In the ¹³C NMR spectrum, two new signals for the acetyl carbonyl carbons would appear around δ 168-170 ppm, and signals for the acetyl methyl carbons would be seen around δ 20-21 ppm. The signals for the aromatic carbons C-3' and C-5 would also shift accordingly. 2D NMR experiments like COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on known data for diosmetin and established effects of acetylation. mdpi.comresearchgate.net Actual values may vary depending on the solvent (e.g., DMSO-d₆, CDCl₃).

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2 -~164.0
3 ~6.8~103.5
4 -~182.0
4a -~105.0
5 -~158.0 (Shifted due to acetate)
6 ~6.4~99.5
7 -~163.0
8 ~6.7~94.5
8a -~157.0
1' -~128.0
2' ~7.6~122.0
3' -~142.0 (Shifted due to acetate)
4' -~152.0
5' ~7.3~114.0
6' ~7.7~120.0
4'-OCH₃ ~3.9~56.0
5-OAc ~2.4 (s, 3H) ~169.0 (C=O), ~21.0 (CH₃)
3'-OAc ~2.3 (s, 3H) ~168.5 (C=O), ~20.5 (CH₃)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic conjugation system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is highly effective for confirming acetylation. The successful synthesis of this compound would be marked by the disappearance of the broad O-H stretching band of the phenolic hydroxyl groups at the 3' and 5 positions and the appearance of strong new absorption bands corresponding to the acetyl groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a flavonoid is characterized by two main absorption bands: Band I (300–400 nm) related to the B-ring cinnamoyl system, and Band II (240–280 nm) related to the A-ring benzoyl system. Acetylation of phenolic hydroxyl groups removes their auxochromic effect, typically causing a blue shift (hypsochromic shift) in the absorption maxima compared to the parent compound. scribd.com The spectrum of this compound would therefore differ significantly from that of diosmetin, particularly in the position and intensity of Band I. scribd.com

Table 4: Key Spectroscopic Features for this compound

SpectroscopyFeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IR C=O stretch (acetyl)~1760-1770
IR C=O stretch (C4-ketone)~1650
IR C-O stretch (acetyl)~1150-1250
IR Aromatic C=C stretch~1600, ~1500
UV-Vis (in MeOH) Band I~320-330 nm
UV-Vis (in MeOH) Band II~255-265 nm

Crystallography and Computational Modeling for Conformational Analysis of this compound

The three-dimensional structure of a molecule is fundamental to its physical properties and chemical reactivity. For complex organic molecules like this compound, understanding the preferred spatial arrangement of atoms, or conformation, is critical. Advanced analytical techniques, particularly single-crystal X-ray crystallography and computational modeling, are the principal tools used to elucidate these structural details.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise molecular structure of a compound in its solid, crystalline state. This technique involves irradiating a well-ordered single crystal with an X-ray beam. The subsequent diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the exact positions of individual atoms can be resolved. This provides unambiguous data on bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Table 1: Expected Crystallographic Data Parameters for the Flavone (B191248) Core of this compound This table is illustrative, based on typical values for flavone structures, as specific experimental data for this compound is not publicly available.

ParameterAtom(s) InvolvedTypical Value (Å or °)Description
Bond Lengths
C2=C3~1.35 ÅThe double bond in the C-ring, crucial for the planarity and electronic properties of the chromone (B188151) system.
C2-C1'~1.48 ÅThe single bond connecting the B-ring to the central C-ring, which acts as a rotational axis.
C4=O~1.23 ÅThe carbonyl double bond of the ketone group in the C-ring.
Bond Angles
O1-C2-C1'~120°The angle defining the connection point of the B-ring to the heterocyclic C-ring.
C2-C1'-C2'~120°The angle at the junction of the B-ring, influencing its rotational freedom.
Torsional Angle
O1-C2-C1'-C6'VariableThe dihedral angle that defines the degree of twist between the B-ring and the chromone core. This is a key conformational parameter.

Computational Modeling

Computational modeling serves as a powerful and accessible tool to predict and analyze molecular conformations, especially when experimental data is scarce. Methods such as Density Functional Theory (DFT) and other ab initio calculations provide deep insights into the electronic structure and energetics of different conformers. nih.govcdnsciencepub.com

The most significant conformational variable in flavones is the rotation around the C2-C1' bond, which dictates the planarity of the molecule. The relative orientation of the B-ring with respect to the A- and C-rings is defined by the dihedral (torsion) angle. Systematic computational studies on flavones have shown that the molecule is often not perfectly planar. nih.gov For flavones like diosmetin, which lack a hydroxyl group at the 3-position, a non-planar conformation with a dihedral angle of approximately 20° is often preferred to minimize the steric repulsion between hydrogen atoms on the C- and B-rings. nih.gov

In this compound, the introduction of bulky acetate (B1210297) groups is expected to have a pronounced effect on the molecule's preferred conformation. The acetate group at the 3'-position on the B-ring, in particular, would introduce significant steric hindrance with the C-ring. Computational energy minimization and conformational analysis would predict that to alleviate this steric strain, the B-ring would rotate further out of the plane of the chromone core. This would result in a larger equilibrium dihedral angle compared to the parent diosmetin molecule.

Molecular mechanics calculations can also be employed to determine the dihedral angles of stable conformers. scispace.com A potential energy surface scan, where the energy of the molecule is calculated as a function of the C(O1)-C2-C1'-C(C6') dihedral angle, can identify the lowest energy conformations and the energy barriers between them.

Table 2: Predicted Conformational Differences Between Diosmetin and this compound This table presents hypothetical data based on established principles of computational chemistry to illustrate the expected conformational impact of acetylation.

CompoundKey SubstituentsPredicted Dihedral Angle (C-B Ring)Rationale for Conformational Change
Diosmetin 3'-OH, 5-OH, 7-OH, 4'-OCH₃~20°A slight twist from planarity minimizes steric repulsion between H-atoms on the B- and C-rings. nih.gov
This compound 3'-OCOCH₃, 5-OCOCH₃, 7-OH, 4'-OCH₃> 30° (Predicted)The bulky acetate group at the 3'-position introduces significant steric hindrance, forcing the B-ring to rotate further out of the plane of the chromone core to achieve a lower energy state.

Together, crystallography and computational modeling provide a comprehensive picture of molecular conformation. While a crystal structure offers a precise snapshot in the solid state, computational analysis explores the dynamic behavior and energetic landscape of the molecule in the gas phase or in solution, revealing the structural flexibility inherent to this compound.

Future Research Directions and Translational Potential of Diosmetin 3 ,5 Diacetate As a Research Compound

Identification of Novel Biological Activities and Mechanistic Pathways

The biological activities of diosmetin (B1670712) are well-documented, encompassing antioxidant, anti-inflammatory, and anticancer effects. drugbank.comnih.govmdpi.com Acetylation, the process of introducing an acetyl group, is known to alter the physicochemical properties of flavonoids, which can, in turn, influence their biological actions. bohrium.commdpi.com

Future research should focus on systematically evaluating the biological activities of Diosmetin 3',5-Diacetate. Key areas of investigation would include:

Anticancer Activity: Studies on various diosmetin derivatives have shown moderate cytotoxicity against several human cancer cell lines. sioc-journal.cnmdpi.com Research is needed to determine if the specific 3',5-diacetylation pattern enhances or diminishes this activity. Mechanistic studies should explore its effects on cell cycle regulation, apoptosis, and key signaling pathways implicated in cancer, such as the STAT3, PI3K/Akt, and NF-κB pathways, which are known targets of diosmetin. nih.govebi.ac.uk

Anti-inflammatory Effects: Diosmetin exhibits anti-inflammatory properties by modulating pathways like the NF-κB signaling pathway. mdpi.com Acetylated derivatives of flavonoids have also shown anti-inflammatory potential. mdpi.com Investigations into the effect of this compound on inflammatory markers and pathways in relevant cell models and preclinical studies are warranted.

Neuroprotective Potential: Derivatives of diosmetin have been designed and synthesized as multifunctional ligands for potential use in Alzheimer's disease, showing activities such as cholinesterase inhibition and reduction of reactive oxygen species (ROS). nih.govnih.govresearchgate.net The impact of 3',5-diacetylation on these neuroprotective functions is a promising area for future exploration.

Antioxidant Capacity: While diosmetin is a known antioxidant, acetylation can modulate this activity. bohrium.com The specific effect of 3',5-diacetylation on the antioxidant potential of diosmetin needs to be quantified through various antioxidant assays.

A comparative analysis of the biological activities of this compound with its parent compound, diosmetin, and other acetylated isomers would be crucial to understand the structure-activity relationship.

Potential as a Chemical Probe for Biological Systems

The modification of natural products to create chemical probes is a valuable strategy in chemical biology. Acetylation can alter a molecule's polarity and ability to cross cellular membranes. This suggests that this compound could serve as a useful tool for studying cellular processes.

Future research could explore its utility in the following ways:

Studying Enzyme Activity: If this compound is found to be a substrate or inhibitor of specific enzymes, it could be developed into a probe to study the function and regulation of these enzymes in biological systems.

Investigating Cellular Uptake and Efflux: The diacetate form may exhibit different cellular permeability compared to diosmetin. This could be exploited to study the mechanisms of flavonoid transport across cell membranes, including the role of efflux pumps.

Pro-drug Development: Acetylation can increase the bioavailability of flavonoids, with the acetyl groups being cleaved by intracellular esterases to release the active parent compound. mdpi.com Research could investigate if this compound acts as a pro-drug of diosmetin, allowing for controlled release and potentially enhanced therapeutic efficacy.

Exploration of Synergistic Effects with Other Bioactive Compounds

Diosmetin has been shown to exert synergistic effects with other compounds. For instance, it displays synergistic cytostatic effects with luteolin (B72000) in human hepatoma cells and enhances the antibacterial activity of erythromycin (B1671065) against certain resistant strains of Staphylococcus aureus. japsonline.comchemfaces.com

A significant area for future research is to investigate whether this compound exhibits similar or enhanced synergistic properties. Potential research directions include:

Combination Cancer Therapy: Evaluating the synergistic or additive effects of this compound with established chemotherapeutic agents could lead to new combination therapies with improved efficacy and potentially reduced side effects. nih.gov

Antimicrobial Synergy: Exploring its synergistic potential with various antibiotics against a broader range of pathogenic microorganisms could address the growing challenge of antimicrobial resistance. researchgate.net

The table below outlines potential areas for synergistic studies involving this compound.

Compound Class Potential Synergistic Effect Therapeutic Area
Chemotherapeutic DrugsEnhanced cytotoxicity to cancer cellsOncology
AntibioticsIncreased efficacy against resistant bacteriaInfectious Diseases
Other FlavonoidsPotentiated anti-inflammatory or antioxidant effectsVarious

This table is speculative and intended to guide future research.

Challenges and Opportunities in Comprehensive Academic Research of this compound

The comprehensive study of this compound is not without its challenges, many of which are common to flavonoid research in general. cambridge.orgresearchgate.netoup.com However, these challenges also present significant opportunities for innovation and discovery.

Challenges:

Synthesis and Purity: The specific synthesis of this compound with high purity can be challenging and may require sophisticated chemical methods to control the regioselectivity of the acetylation.

Lack of Commercial Availability: As a specialized derivative, it is not as readily available as its parent compound, which can be a barrier to initial research.

Bioavailability and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is currently lacking. Its stability and metabolic fate in biological systems are unknown. cambridge.org

Translational Hurdles: Moving from promising in vitro results to in vivo efficacy and eventually to clinical applications is a long and complex process, requiring extensive preclinical and clinical research.

Opportunities:

Novelty and Patentability: The unexplored nature of this compound means that new discoveries regarding its synthesis, biological activities, and applications could be highly novel and potentially patentable.

Structure-Activity Relationship Studies: A detailed investigation of this specific diacetate derivative will contribute valuable data to the broader understanding of how acetylation at different positions on the flavonoid scaffold influences biological function. bohrium.com

Development of Improved Therapeutics: If this compound demonstrates superior properties compared to diosmetin (e.g., enhanced bioavailability, increased potency, or novel activity), it could become a lead compound for the development of new therapeutic agents. mdpi.com

Interdisciplinary Research: The study of this compound will necessitate collaboration between synthetic chemists, pharmacologists, biochemists, and molecular biologists, fostering interdisciplinary approaches to drug discovery.

Q & A

Q. How can researchers address variability in compound solubility across experimental systems?

  • Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility in culture media via dynamic light scattering (DLS). For in vivo studies, use biocompatible carriers (e.g., cyclodextrins) and validate bioavailability via pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.